REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C(C1)C)OC
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Name
|
azoisobutyronitrile
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Quantity
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1.6 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered
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Type
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CUSTOM
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Details
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the solvent removed in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (eluting with 0-5% ethyl acetate--petroleum ether bp=60°-80° C.)
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Name
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|
Type
|
product
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Smiles
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BrCC=1C=C(C=C(C1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |